molecular formula C16H23N3O4 B2873251 Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate CAS No. 1902893-48-4

Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate

Cat. No.: B2873251
CAS No.: 1902893-48-4
M. Wt: 321.377
InChI Key: ORFFIAVEFBQWGB-UHFFFAOYSA-N
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Description

  • A tert-butyl carbamate group, commonly used for amine protection in organic synthesis.
  • A propan-2-yl backbone linked to a 1-oxo-azetidin-1-yl moiety.

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11(18-15(21)23-16(2,3)4)14(20)19-9-13(10-19)22-12-6-5-7-17-8-12/h5-8,11,13H,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFFIAVEFBQWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)OC2=CN=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate is currently unknown. This compound is a derivative of tert-butyl carbamate, which is used as a chemical reagent and organic building block. It is also used in the synthesis of four substituted pyrroles

Pharmacokinetics

The compound’s polar structure suggests that it may be soluble in polar solvents This could potentially influence its absorption and distribution in the body

Biological Activity

Tert-butyl (1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl)carbamate is a complex organic compound belonging to the class of carbamates. It exhibits significant biological activity, particularly in pharmacology, making it a candidate for drug development. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Biological Activity

Mechanism of Action
The structural features of this compound suggest potential interactions with various biological targets. Similar compounds have demonstrated activity against neurological disorders and cancer, indicating that this compound may also possess similar therapeutic properties.

Pharmacological Studies
Research has indicated that compounds with similar structures can inhibit certain enzymes involved in disease progression. For instance, azetidine derivatives are known to exhibit anti-proliferative effects in cancer cells, suggesting that this compound may have potential as an anti-cancer agent .

Study 1: Anti-Cancer Activity

A study focusing on azetidine derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy.

Study 2: Neurological Applications

Research into similar pyridine-containing compounds has shown promise in treating neurological disorders, particularly in modulating neurotransmitter systems . The unique combination of the pyridine moiety and azetidine ring in this compound may enhance its capability to interact with neuronal receptors.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl carbamateSimple carbamate structureCommonly used as a protecting group in amine synthesis
LacosamideContains an azetidine ringApproved for epilepsy treatment; shows efficacy against neuropathic pain
N-Boc-protected anilinesSimilar protective groupUsed extensively in organic synthesis; versatile intermediates

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities not observed in simpler compounds.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (Source) Key Structural Features Molar Mass (g/mol) Melting Point (°C) Biological Activity/Notes
Target Compound Azetidine (4-membered) + pyridin-3-yloxy ~321* N/A N/A (structural focus)
tert-Butyl (S)-(1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate Pyrrolidine (5-membered) instead of azetidine 242.31 63–65 Higher ring flexibility; used in peptide synthesis
tert-Butyl (1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)carbamate Piperazine (6-membered) + phenyl substituent N/A Light yellow oil Bulkier substituent; potential CNS activity
Compound 26 (trifluoromethylbenzyloxy) Trifluoromethyl-benzyloxy group 452.47 Light oil Anticonvulsant activity; enhanced lipophilicity from CF₃
MPI14 (furan-2-yl) Furan substituent + pyrrolidone core N/A White solid Antiviral potency; furan enhances π-π interactions
tert-Butyl (R)-3-cyclohexyl-1-oxo-propan-2-yl carbamate Cyclohexyl aliphatic group N/A White solid High enantiomeric ratio (65:1); steric hindrance impacts binding
Compound 21 (indol-3-yl) Indole substituent + cyclopentene N/A Colorless oil Cholinesterase inhibition; planar aromatic indole vs. pyridinyloxy

*Estimated based on molecular formula (C₁₆H₂₃N₃O₄).

Key Comparative Insights

Azetidine vs. Larger Heterocycles
  • Azetidine (4-membered) : Higher ring strain and rigidity compared to pyrrolidine (5-membered, ) or piperazine (6-membered, ). This strain may enhance reactivity or alter binding kinetics in biological targets.
  • Pyridin-3-yloxy Substituent: Introduces aromaticity and hydrogen-bonding capability, contrasting with aliphatic (e.g., cyclohexyl ) or non-oxygenated aromatic groups (e.g., indole ).
Functional Group Impact
  • Carbamate Protection : All analogs use tert-butyl carbamate, ensuring consistent deprotection strategies (e.g., acidolysis) and stability under basic conditions.

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